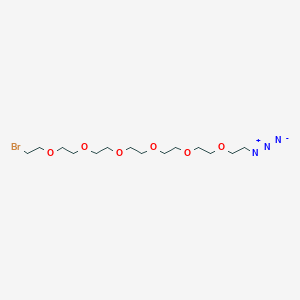
ブロモ-PEG6-アジド
概要
説明
Bromo-PEG6-azide is a PEG-based PROTAC linker . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
Bromo-PEG6-azide is used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of Bromo-PEG6-azide is C14H28BrN3O6 . It consists of a bromide (Br), a terminal azide (N3), and a PEG6 spacer .Chemical Reactions Analysis
The bromide (Br) in Bromo-PEG6-azide is a good leaving group for nucleophilic substitution reactions . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
The molecular weight of Bromo-PEG6-azide is 414.29 g/mol . The exact mass is 413.12 . The hydrophilic PEG spacer increases solubility in aqueous media .科学的研究の応用
クリックケミストリー
ブロモ-PEG6-アジドは、クリックケミストリーで広く使用されています {svg_1}. これは、アジドと末端アセチレン間のCu(I)触媒反応を含む化学反応の一種です {svg_2}. また、官能化アリールホスフィンを使用してアジドに結合してアミドを形成するシュタウディンガーリガーションも含まれます {svg_3}. アジド官能基は、ほとんどの条件下で非常に選択的で安定しています {svg_4}.
生体共役
ブロモ-PEG6-アジドは、生体共役に使用されます {svg_5} {svg_6}. これは、生体分子を化学的に結合させるプロセスです。 ブロモ-PEG6-アジドのアジド基により、生体分子の選択的標識が可能になります {svg_7}.
創薬
ブロモ-PEG6-アジドは、創薬において重要な用途があります {svg_8}. 水溶性、生体適合性、反応性など、その独自の特性により、標的薬物送達システムの開発に最適な候補となります {svg_9}.
診断薬の開発
ブロモ-PEG6-アジドは、診断薬の開発に使用されます {svg_10}. これらは、疾患またはその他の状態の診断に使用される物質です。 さまざまな診断試験や手順で使用できます {svg_11}.
イメージングプローブ
ブロモ-PEG6-アジドは、イメージングプローブの開発に使用されます {svg_12}. これらは、体の特定の領域またはプロセスを視覚化するのに使用できる物質です。 MRI、PET、CTスキャンなどの医用画像技術でよく使用されます {svg_13}.
有機合成
ブロモ-PEG6-アジドは、有機合成に使用されます {svg_14}. これには、医薬品から材料科学まで、幅広い用途で使用される有機化合物の作成が含まれます {svg_15}.
作用機序
Target of Action
Bromo-PEG6-azide primarily targets molecules containing alkyne groups. It is often used in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage, which is crucial in various biochemical applications, including drug delivery and bioconjugation .
Mode of Action
The compound contains a bromide group and a terminal azide group. The bromide group acts as a leaving group in nucleophilic substitution reactions, while the azide group reacts with alkyne groups in the presence of a copper catalyst. This interaction results in the formation of a triazole ring, which is highly stable and resistant to metabolic degradation .
Biochemical Pathways
Bromo-PEG6-azide is involved in pathways related to bioconjugation and drug delivery. The formation of triazole linkages can modify proteins, nucleic acids, and other biomolecules, impacting their function and stability. This modification can influence signaling pathways, protein-protein interactions, and cellular uptake mechanisms .
Pharmacokinetics
The pharmacokinetics of Bromo-PEG6-azide are influenced by its PEG (polyethylene glycol) backbone, which enhances its solubility and stability in aqueous environments. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are optimized for bioavailability, making it suitable for in vivo applications. The PEGylation reduces renal clearance and prolongs the compound’s half-life in the bloodstream .
Result of Action
At the molecular level, Bromo-PEG6-azide’s action results in the formation of stable triazole linkages. This can lead to the creation of bioconjugates with enhanced stability and functionality. At the cellular level, these modifications can alter cellular processes, such as signal transduction, cellular uptake, and immune recognition .
Action Environment
Environmental factors such as pH, temperature, and the presence of catalysts can significantly influence the efficacy and stability of Bromo-PEG6-azide. The compound is stable under physiological conditions but requires a copper catalyst for the click chemistry reaction. Additionally, the hydrophilic nature of the PEG spacer ensures solubility in aqueous environments, which is crucial for its biological applications .
Bromo-PEG6-azide is a versatile compound with significant applications in bioconjugation and drug delivery, thanks to its unique chemical properties and stable reaction products.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
In biochemical reactions, Bromo-PEG6-azide interacts with various enzymes, proteins, and other biomolecules. The azide group in Bromo-PEG6-azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Molecular Mechanism
Bromo-PEG6-azide exerts its effects at the molecular level through its interactions with various biomolecules. The azide group in Bromo-PEG6-azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
特性
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28BrN3O6/c15-1-3-19-5-7-21-9-11-23-13-14-24-12-10-22-8-6-20-4-2-17-18-16/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHQYKLNICEFNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCBr)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28BrN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B606333.png)

![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)
![[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B606342.png)
